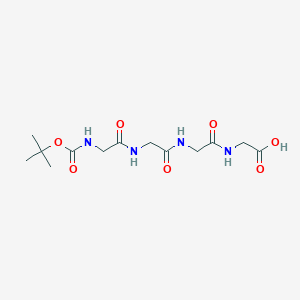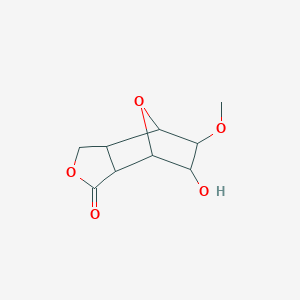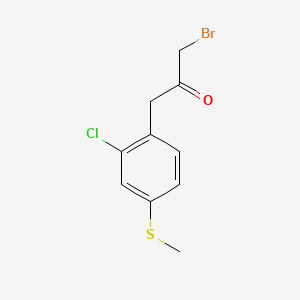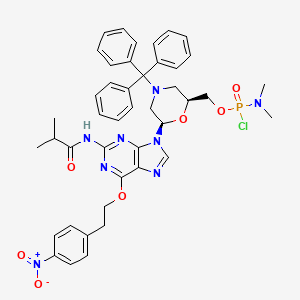![molecular formula C7H13NS B14038763 1-Thia-7-azaspiro[4.4]nonane CAS No. 105341-26-2](/img/structure/B14038763.png)
1-Thia-7-azaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thia-7-azaspiro[44]nonane is a heterocyclic compound featuring a unique spiro structure, which includes both sulfur and nitrogen atoms within its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Thia-7-azaspiro[4.4]nonane typically involves the formation of the spiro ring system through cyclization reactions. One common method involves the reaction of N-allyl-2-bromoaniline with thioglycolic acid, catalyzed by thioglycolic acid . This method yields spiro-thiazolidinone derivatives in a one-step reaction with excellent yields (67–79%) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Thia-7-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Thia-7-azaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
1-Thia-7-azaspiro[4.4]nonane can be compared with other similar spiro compounds:
1,4-Dithia-7-azaspiro[4.4]nonane: This compound features two sulfur atoms and has been studied for its matrix metalloproteinase inhibitory activity.
7-Oxa-1-thia-4-azaspiro[4.4]nonane: This compound includes an oxygen atom and is used in various chemical syntheses.
Uniqueness: this compound is unique due to its specific combination of sulfur and nitrogen atoms within the spiro ring system, which imparts distinct chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Dithia-7-azaspiro[4.4]nonane
- 7-Oxa-1-thia-4-azaspiro[4.4]nonane
Conclusion
1-Thia-7-azaspiro[4.4]nonane is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for therapeutic applications.
Eigenschaften
CAS-Nummer |
105341-26-2 |
|---|---|
Molekularformel |
C7H13NS |
Molekulargewicht |
143.25 g/mol |
IUPAC-Name |
1-thia-7-azaspiro[4.4]nonane |
InChI |
InChI=1S/C7H13NS/c1-2-7(9-5-1)3-4-8-6-7/h8H,1-6H2 |
InChI-Schlüssel |
ZTEMDISWEAKRLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNC2)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine-2-acetic acid, 4-bromo-, 1,1-dimethylethyl este](/img/structure/B14038693.png)



![3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14038719.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline](/img/structure/B14038726.png)


![2-chloro-5-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyrimidine](/img/structure/B14038764.png)




